molecular formula C16H20N2O B056097 1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline CAS No. 121306-83-0

1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline

Cat. No.: B056097
CAS No.: 121306-83-0
M. Wt: 256.34 g/mol
InChI Key: MUQJZMRWJDLBIO-UHFFFAOYSA-N
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Description

1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline is an organic compound with the molecular formula C16H20N2O. It is a derivative of pyrazoline, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline typically involves the reaction of cyclohexanone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrazoline derivative .

Industrial Production Methods

the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexylcarbonyl-3-phenyl-2-pyrazoline
  • 1-Cyclohexylcarbonyl-4-phenyl-2-pyrazoline
  • 1-Cyclohexylcarbonyl-5-methyl-2-pyrazoline

Uniqueness

1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

cyclohexyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(14-9-5-2-6-10-14)18-15(11-12-17-18)13-7-3-1-4-8-13/h1,3-4,7-8,12,14-15H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQJZMRWJDLBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2C(CC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923769
Record name Cyclohexyl(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121306-83-0
Record name 1H-Pyrazole, 4,5-dihydro-1-(cyclohexylcarbonyl)-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121306830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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